molecular formula C₂₆H₂₃ClN₄O₅ B1147204 3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside CAS No. 91713-51-8

3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside

Cat. No.: B1147204
CAS No.: 91713-51-8
M. Wt: 506.94
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside is a synthetic nucleoside analog. It is characterized by the presence of a purine base, specifically 6-chloropurine, attached to a deoxyribose sugar moiety that is further modified with ditoluoyl groups at the 3 and 5 positions. This compound is often used in biochemical research, particularly in the study of nucleoside analogs and their interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside typically involves the protection of the hydroxyl groups on the deoxyribose sugar, followed by the introduction of the 6-chloropurine base. The ditoluoyl groups are then added to the 3 and 5 positions of the sugar moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The process would also include purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the purine base can be substituted with other nucleophiles.

    Hydrolysis: The ditoluoyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups on the sugar moiety.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to remove the ditoluoyl protecting groups.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, various substituted purine derivatives can be formed.

    Hydrolysis: The major product is the deprotected nucleoside, which retains the purine base and the deoxyribose sugar.

Scientific Research Applications

3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its interactions with enzymes involved in nucleoside metabolism.

    Industry: Used in the development of nucleoside-based pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of 3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside involves its incorporation into nucleic acids or its interaction with nucleoside-metabolizing enzymes. The presence of the 6-chloropurine base can interfere with normal nucleic acid synthesis and function, leading to potential antiviral or anticancer effects. The ditoluoyl groups may also influence the compound’s solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: A simpler analog without the deoxyribose sugar or ditoluoyl groups.

    3,5-O-Ditoluoyl 2’-Deoxyadenosine: Similar structure but with adenine as the base instead of 6-chloropurine.

    2’-Deoxyguanosine: Another nucleoside analog with a different purine base.

Uniqueness

3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside is unique due to the combination of the 6-chloropurine base and the ditoluoyl-protected deoxyribose sugar. This structure provides distinct chemical properties and biological activities compared to other nucleoside analogs.

Properties

IUPAC Name

[(2R,3S,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O5/c1-15-3-7-17(8-4-15)25(32)34-12-20-19(36-26(33)18-9-5-16(2)6-10-18)11-21(35-20)31-14-30-24-22(31)23(27)28-13-29-24/h3-10,13-14,19-21H,11-12H2,1-2H3/t19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNXWQNWNACXEE-PWRODBHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC4=C3C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=NC4=C3C(=NC=N4)Cl)OC(=O)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside
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3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside
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3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside
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3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside
Reactant of Route 5
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3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside
Reactant of Route 6
3,5-O-Ditoluoyl 6-Chloropurine-7-|A-D-deoxyriboside

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